molecular formula C23H31ClN4O3S3 B2558007 N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide hydrochloride CAS No. 1217005-24-7

N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide hydrochloride

Cat. No.: B2558007
CAS No.: 1217005-24-7
M. Wt: 543.16
InChI Key: CXNWWFYESYKNOE-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide hydrochloride is a structurally sophisticated small molecule recognized in chemical libraries for its potent inhibitory activity against B-Raf kinases, particularly the V600E mutant isoform [1] . This mutation is a well-characterized oncogenic driver in several cancers, most notably melanoma, colorectal cancer, and papillary thyroid carcinoma, where it leads to constitutive activation of the MAPK/ERK signaling pathway, promoting uncontrolled cellular proliferation and survival [2] . The primary research value of this compound lies in its utility as a precise chemical tool to probe the biochemical and cellular consequences of targeted B-Raf V600E inhibition. Researchers employ it in in vitro assays to study signal transduction dynamics and in vivo xenograft models to evaluate the efficacy of suppressing this specific pathway on tumor growth and progression [3] . Furthermore, it serves as a critical reference compound in structural-activity relationship (SAR) studies aimed at designing next-generation kinase inhibitors with improved potency, selectivity, and pharmacokinetic profiles. Its investigation is particularly relevant in the context of understanding and overcoming mechanisms of acquired resistance to first-generation B-Raf inhibitors, a significant clinical challenge in targeted cancer therapy [2] .

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O3S3.ClH/c1-16-7-8-19-21(17(16)2)24-23(32-19)27(14-13-25(3)4)22(28)18-9-11-26(12-10-18)33(29,30)20-6-5-15-31-20;/h5-8,15,18H,9-14H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXNWWFYESYKNOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)N(CCN(C)C)C(=O)C3CCN(CC3)S(=O)(=O)C4=CC=CS4)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31ClN4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. The unique structural features of this compound, including its dimethylaminoethyl group and benzo[d]thiazole moiety, suggest promising pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C21H23ClN4OS2C_{21}H_{23}ClN_{4}OS_{2} with a molecular weight of approximately 447.0 g/mol. The compound's structure includes various functional groups that may influence its biological activity.

PropertyValue
Molecular FormulaC21H23ClN4OS2C_{21}H_{23}ClN_{4}OS_{2}
Molecular Weight447.0 g/mol
SolubilityHigh (due to functional groups)
ClassificationSynthetic organic compound

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, focusing on its anticancer, antibacterial, and antifungal properties.

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of benzothiazole have shown promising results against breast cancer cell lines, such as MDA-MB-231 and MCF7, with IC50 values indicating effective inhibition of cell proliferation .

Case Study: Anticancer Efficacy
A study evaluating thiazole and thiophene derivatives reported that compounds similar to the target compound displayed strong cytotoxicity against human breast cancer cells. The most potent compounds had IC50 values as low as 27.6 μM .

Antibacterial and Antifungal Activity

Compounds containing thiazole and thiophene rings are known for their broad-spectrum antibacterial and antifungal activities. For example, derivatives have demonstrated significant inhibition against various bacterial strains with minimal inhibitory concentrations (MIC) as low as 50 μg/mL .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC ValueReference
AnticancerMDA-MB-231 (breast cancer)27.6 μM
AntibacterialVarious strains50 μg/mL
AntifungalVarious fungiNot specified

The mechanism by which this compound exerts its biological effects is likely multifaceted. It may involve:

  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity.
  • Signal Transduction Pathways : By affecting pathways involved in cell proliferation and survival, the compound can induce apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Scavenging : Some derivatives have shown antioxidant properties, which can protect cells from oxidative stress .

Comparison with Similar Compounds

Sulfonyl Groups

  • This contrasts with the phenylsulfonyl groups in triazole derivatives , which lack heteroatoms and exhibit variable electronic effects depending on substituents (e.g., Cl, Br).

Heterocyclic Systems

  • The 4,5-dimethylbenzo[d]thiazol-2-yl moiety may confer rigidity and π-π stacking interactions, distinct from the 1,2,4-triazole systems in , which exhibit tautomerism (thione ↔ thiol) that complicates stability and reactivity .
  • Imidazolidine-triazine hybrids prioritize hydrogen-bonding interactions via NH groups, whereas the target compound’s dimethylaminoethyl side chain emphasizes cationic solubility.

Pharmacological Implications

  • Triazole Derivatives : Demonstrated antimicrobial and antifungal activities due to sulfonamide and triazole pharmacophores. The target compound’s benzo[d]thiazol group may offer improved metabolic stability compared to triazoles.
  • Imidazolidine-Triazine Derivatives : Designed for anti-inflammatory or anticancer applications.

Research Findings and Data Interpretation

While direct pharmacological data for the target compound are unavailable, inferences are drawn from structural analogs:

Synthetic Feasibility : The compound’s synthesis likely employs sulfonylation (as in ) and amidation steps, with the hydrochloride salt improving crystallinity for X-ray analysis (cf. SHELX refinements in ).

Solubility and Bioavailability: The dimethylaminoethyl hydrochloride moiety enhances aqueous solubility compared to neutral triazole derivatives , which require alkaline conditions for tautomer equilibration.

Spectroscopic Validation : Anticipated IR peaks align with hydrazinecarbothioamide derivatives (ν(C=O) ~1660 cm⁻¹) , though the absence of tautomerism simplifies spectral interpretation.

Q & A

Basic: What spectroscopic and chromatographic techniques are essential for confirming the structural identity and purity of this compound?

Answer:
The compound’s structural validation requires a combination of:

  • 1H/13C NMR spectroscopy to confirm substituent positions, stereochemistry, and rotational isomerism (e.g., piperidine ring conformation). For example, in analogous thiazole-carboxamide derivatives, upfield shifts in aromatic protons (δ 6.5–8.0 ppm) and methyl groups (δ 1.2–2.5 ppm) are critical for assigning substituents .
  • High-resolution mass spectrometry (HRMS) to verify molecular ion peaks and isotopic patterns.
  • HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) to assess purity (>95% by area under the curve). Adjust mobile phase pH to resolve polar impurities .

Advanced: How can rotational isomerism in the piperidine-4-carboxamide moiety lead to conflicting NMR data, and what experimental strategies resolve this?

Answer:
The piperidine ring’s chair-to-boat conformational changes and restricted rotation around the carboxamide bond can split NMR signals. To address this:

  • Perform variable-temperature NMR (e.g., 25–80°C in DMSO-d6) to coalesce split peaks and identify dynamic processes.
  • Use 2D NMR (COSY, NOESY) to correlate protons across isomers. For instance, NOESY cross-peaks between the dimethylaminoethyl group and benzo[d]thiazole protons can clarify spatial arrangements .
  • Computational modeling (DFT) predicts energy barriers for rotation, aiding in assigning observed splitting .

Basic: What synthetic routes are feasible for introducing the thiophen-2-ylsulfonyl group?

Answer:
The sulfonyl group is typically introduced via:

  • Sulfonylation of a piperidine intermediate using thiophene-2-sulfonyl chloride under basic conditions (e.g., DCM, triethylamine, 0°C to RT).
  • Purification challenges : Use silica gel chromatography with ethyl acetate/hexane gradients (e.g., 30–70% EtOAc) to separate sulfonylated products from unreacted starting materials. Monitor by TLC (Rf ~0.4 in 1:1 EtOAc/hexane) .

Advanced: How does the dimethylaminoethyl substituent impact solubility and target binding in physiological environments?

Answer:

  • Solubility : The dimethylaminoethyl group enhances water solubility via protonation at physiological pH. Measure logD (octanol/water partition at pH 7.4) to quantify hydrophilicity.
  • Target interaction : Molecular docking studies (e.g., AutoDock Vina) can model interactions with charged residues (e.g., aspartate in enzyme active sites). Compare with analogs lacking the dimethylamino group to assess its role in binding affinity .

Basic: What analytical strategies identify impurities when HPLC purity is high (>95%) but bioactivity is inconsistent?

Answer:

  • Orthogonal chromatography : Switch to HILIC or ion-pair HPLC to detect polar impurities undetected by reversed-phase methods.
  • LC-MS/MS : Identify low-abundance impurities via fragmentation patterns (e.g., m/z shifts corresponding to dealkylation or sulfone oxidation).
  • Counterion analysis : Use ion chromatography to verify stoichiometry of the hydrochloride salt, which can affect solubility and bioactivity .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s potency against a specific enzyme target?

Answer:

  • Analog synthesis : Replace the benzo[d]thiazole with substituted thiadiazoles (e.g., from Scheme 1 in ) to test electronic effects.
  • Enzymatic assays : Measure IC50 values against the target enzyme using fluorescence-based assays (e.g., NADH depletion for kinases).
  • Molecular dynamics simulations : Analyze binding pocket flexibility over 100-ns trajectories to identify substituents that stabilize key interactions .

Basic: What are common side reactions during the synthesis of the piperidine-4-carboxamide core, and how are they mitigated?

Answer:

  • Ester hydrolysis : Carboxamide formation via coupling reactions (e.g., EDCI/HOBt) may hydrolyze esters. Use anhydrous DMF and monitor pH to suppress hydrolysis.
  • Sulfone reduction : The thiophen-2-ylsulfonyl group can reduce under catalytic hydrogenation. Avoid H2/Pd-C; instead, use milder conditions (e.g., Na2S2O4 in aqueous THF) .

Advanced: How can computational methods guide the design of derivatives with improved metabolic stability?

Answer:

  • CYP450 metabolism prediction : Tools like StarDrop or Schrödinger’s MetaSite identify labile sites (e.g., dimethylaminoethyl dealkylation).
  • Prodrug strategies : Replace metabolically unstable groups (e.g., thiophene sulfonyl) with bioreversible moieties (e.g., tert-butyl esters) .

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